molecular formula C7H10O3 B106708 3-Oxocyclohexanecarboxylic acid CAS No. 16205-98-4

3-Oxocyclohexanecarboxylic acid

Cat. No. B106708
CAS RN: 16205-98-4
M. Wt: 142.15 g/mol
InChI Key: WATQNARHYZXAGY-UHFFFAOYSA-N
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Description

3-Oxocyclohexanecarboxylic acid is a compound that features a cyclohexene ring with a ketone (oxo) group and a carboxylic acid group. The presence of these functional groups allows for a variety of chemical reactions and contributes to the compound's reactivity and potential applications in synthesis and materials science .

Synthesis Analysis

The synthesis of compounds related to 3-oxocyclohexanecarboxylic acid often involves ring-closing metathesis and diastereoselective reactions. For example, a diastereoselective synthesis of a functionalized cyclohexene skeleton was achieved using L-serine as a starting material, which is advantageous over the commonly used (-)-shikimic acid or (-)-quinic acid. Ring-closing metathesis was a key step in this process . Additionally, synthesis of isomeric tetrahydro-3-oxo-2H-indazolecarboxylic acids from diethyl oxocyclohexanedicarboxylates has been reported, showcasing the versatility of cyclohexanecarboxylic acid derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 3-oxocyclohexanecarboxylic acid and its derivatives is characterized by the presence of a cyclohexene ring, which can exhibit flexional disorder due to the tetrahedral nature of the carbon atoms. This structural feature can lead to interesting intermolecular interactions, such as hydrogen bonding catemers, as observed in the crystal structure of 3-oxo-1-cyclohexene-1-carboxylic acid . The crystal structures of related compounds, such as 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid, have also been determined, providing insights into the stereochemistry and conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 3-oxocyclohexanecarboxylic acid derivatives is influenced by the presence of the oxo and carboxylic acid groups. These functional groups can participate in various chemical reactions, including hydrogen bonding interactions, as seen in the formation of supramolecular acid networks and acid-base complexes with organic bases . The oxo group also allows for reactions such as dimerization in the presence of iodine, as demonstrated by the synthesis of bis-(ethoxycarbonyl-4,5,6,7-tetrahydro-3-oxoindazolyls) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-oxocyclohexanecarboxylic acid derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as the carboxylic acid and ketone groups, can lead to the formation of various supramolecular motifs, including tapes, sheets, and networks . These interactions can significantly affect the solubility, melting point, and crystal packing of the compounds. The pKa values of related tetrahydroindazoles have been reported, which are relevant for understanding the acid-base behavior of these compounds .

Safety And Hazards

The safety data sheet for cyclohexanecarboxylic acid, a related compound, indicates that it is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATQNARHYZXAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375074
Record name 3-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxocyclohexanecarboxylic acid

CAS RN

16205-98-4
Record name 3-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxocyclohexane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The Jones oxidation reagent was prepared from sulfuric acid (30 mL), CrO3 (8.1 g) and H2O (30 mL) in an ice/water bath. A solution of 3-hydroxycyclohexane-1-carboxylic acid (11 g, 76.3 mmol, 1.00 equiv) in acetone (150 mL) was added slowly the prepared Jones reagent at 0° C. in 30 min. After addition, the resulting solution was stirred for 2 h at room temperature and the solids were filtered out. The resulting solution was extracted with DCM (3×100 mL). The combined organic layers were washed with brine and dried over sodium sulfate and concentrated under vacuum to give the desired 3-oxocyclohexane-1-carboxylic acid (8.7 g, crude) as a yellow oil.
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxocyclohexanecarboxylic acid
Reactant of Route 2
3-Oxocyclohexanecarboxylic acid
Reactant of Route 3
3-Oxocyclohexanecarboxylic acid
Reactant of Route 4
3-Oxocyclohexanecarboxylic acid
Reactant of Route 5
3-Oxocyclohexanecarboxylic acid
Reactant of Route 6
3-Oxocyclohexanecarboxylic acid

Citations

For This Compound
48
Citations
RD Allan, GAR Johnston… - Australian Journal of …, 1981 - CSIRO Publishing
… Birch reduction of (8) gave 3-oxocyclohexanecarboxylic acid which was resolved with brucinelg to the (1R) isomer (9), the rotation ([a]? - 17.6') of which was more than twice that …
Number of citations: 36 www.publish.csiro.au
A Barcon, APJ Brunskill, RA Lalancette… - … Section C: Crystal …, 2002 - scripts.iucr.org
The crystal structures for the title compounds reveal fundamentally different hydrogen-bonding patterns. (\pm)-3-Oxocyclohexanecarboxylic acid, C7H10O3, displays acid-to-ketone …
Number of citations: 11 scripts.iucr.org
JK Ray, S Kanti Mal, LM Canle… - … Section E: Structure …, 2003 - scripts.iucr.org
The title compound, C13H16O4, appears as an intermediate in the synthetic pathway of furosesquiterpenes. The crystal structure is dictated by the presence of intermolecular hydrogen …
Number of citations: 7 scripts.iucr.org
YA Titov, AI Kuznetsova - Bulletin of the Academy of Sciences of the USSR …, 1960 - Springer
… We isolated also 0.3 g of 3-oxocyclohexanecarboxylic acid (corresponding to the meta adduct), mp 73-75 the semicarbazone of which had mp 182-183 (the literature [17] gives m, p, 75-…
Number of citations: 1 link.springer.com
M Gao, M Wang, QH Zheng - 2007 - Soc Nuclear Med
… standards methyl 4,3-[bis(4-hydroxyphenyl)methylene]cyclohexanecarboxylates were prepared from ethyl 4-oxocyclohexanecarboxylate and 3-oxocyclohexanecarboxylic acid, and 4,4’-…
Number of citations: 0 jnm.snmjournals.org
DK Banerjee, J Dutta, G Bagavant - Proceedings of the Indian Academy of …, 1957 - Springer
… 3-Oxocyclohexanecarboxylic acid was prepared by hydrolysis of the ester with 6N-hydrochloric acid. The 2: 4-dinitrophenylhydrazone of this acid, obtained by the perchloric acid …
Number of citations: 11 link.springer.com
PGM Wuts, MC Cheng - The Journal of Organic Chemistry, 1986 - ACS Publications
… l-Nonyl-3-oxocyclohexanecarboxylic Acid Ethylene Ketal (4). A solution of 4.14 g (12.6 mmol… 3.89 g (98.8 % yield) 1nonyl-3-oxocyclohexanecarboxylic acid ethylene ketal (4): mp 47-48 …
Number of citations: 16 pubs.acs.org
BB Datta, JC Bardhan - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
MANASSE and SAMUEL obtained a monocyclic keto-acid, C,, H,, O,, by dissolving camphorquinone in concentrated sulphuric acid. Since on oxidation with nitric acid it gave an …
Number of citations: 2 pubs.rsc.org
EG Ahuja, P Janning, M Mentel… - Journal of the …, 2008 - ACS Publications
… While none of the analogues of ketone 4 showed binding in ITC, it was still possible to obtain complexes with 3 and with 3-oxocyclohexanecarboxylic acid (10) by soaking (Figure 2c …
Number of citations: 86 pubs.acs.org
R Hoffmann, J Mattay, A Banning… - Journal für …, 1994 - Wiley Online Library
… Treatment of 5c with an excess of KOH in refluxing EtOH followed by decarboxylation gave 3-oxocyclohexanecarboxylic acid. The use of an equiniolar amount of KOH (one equivalent …
Number of citations: 4 onlinelibrary.wiley.com

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